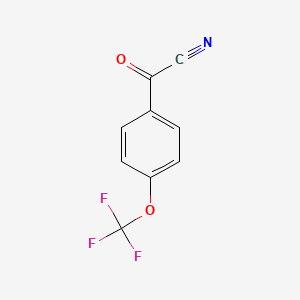

4-(Trifluoromethoxy)benzoyl cyanide

Description

4-(Trifluoromethoxy)benzoyl cyanide (C₉H₄F₃NO₂) is a benzoyl cyanide derivative featuring a trifluoromethoxy (-OCF₃) substituent at the para position of the aromatic ring. Benzoyl cyanides are typically synthesized via nucleophilic substitution of benzoyl chlorides with cyanide sources. For example, 4-(Trifluoromethoxy)benzoyl chloride (CAS 36823-88-8), a precursor, is used in coupling reactions to generate benzamides and other derivatives . The trifluoromethoxy group enhances electron-withdrawing effects, influencing reactivity and stability, making such compounds valuable in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

4-(trifluoromethoxy)benzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIOHZGSPZDOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C#N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700219 | |

| Record name | 4-(Trifluoromethoxy)benzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80277-36-7 | |

| Record name | 4-(Trifluoromethoxy)benzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(trifluoromethoxy)benzoyl cyanide typically involves the reaction of 4-(trifluoromethoxy)benzoic acid with cyanide sources under controlled conditions. One common method is the reaction of 4-(trifluoromethoxy)benzoic acid with potassium cyanide in the presence of a suitable catalyst, such as copper(I) cyanide, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethoxy)benzoyl cyanide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or their derivatives.

Reduction: Reduction reactions can produce corresponding alcohols or amines.

Substitution: Substitution reactions can lead to the formation of various substituted benzoyl cyanides.

Scientific Research Applications

4-(Trifluoromethoxy)benzoyl cyanide has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions.

Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(trifluoromethoxy)benzoyl cyanide exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved can vary, but the compound's trifluoromethoxy group often plays a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Overview

Key compounds for comparison include:

Key Research Findings

- Synthetic Utility: 4-(Trifluoromethoxy)benzoyl chloride reacts with 4-amino-1-benzylpiperidine to generate dopamine D2 receptor ligands, highlighting its role in central nervous system drug development .

- FCCP as a Biochemical Tool: FCCP is widely used to study mitochondrial dysfunction.

- Contrasting Mechanisms : While FCCP-induced apoptosis in some cells relies on reactive oxygen species (ROS) , other studies show caspase-independent pathways, emphasizing substituent-driven variability in biological effects .

Biological Activity

4-(Trifluoromethoxy)benzoyl cyanide is an organic compound characterized by a benzoyl cyanide moiety and a trifluoromethoxy group. This unique combination of functional groups imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacological research. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and influencing various biological interactions.

The structural formula of this compound can be represented as follows:

This compound features:

- Benzoyl Group : Provides stability and reactivity.

- Cyanide Group : Engages in nucleophilic interactions, relevant for enzyme inhibition.

- Trifluoromethoxy Group : Increases lipophilicity, enhancing membrane penetration.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The cyano group can participate in nucleophilic attacks, making the compound a potential inhibitor for various enzymes.

- Receptor Binding : The enhanced lipophilicity from the trifluoromethoxy group may facilitate stronger binding affinities to specific receptors.

Biological Activity and Applications

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties. The interaction with bacterial topoisomerases has been highlighted, indicating potential applications in combating resistant strains of bacteria .

- Toxicological Studies : In toxicity studies involving related compounds, significant adverse effects were observed, such as liver toxicity and mitochondrial dysfunction, which may also apply to this compound due to structural similarities .

- Pharmacological Research : The compound is being explored for its potential as a mitochondrial uncoupler, which could have implications in metabolic studies and treatments for obesity or metabolic disorders .

Case Study 1: Antibacterial Activity

In a comparative study of compounds similar to this compound, it was found that certain derivatives exhibited potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. These findings suggest that modifications to the benzoyl cyanide structure can yield compounds with significant pharmacological potential .

Case Study 2: Toxicological Profile

A study on related compounds demonstrated that repeated doses led to increased liver weight and hydropic degeneration in hepatocytes. Such findings emphasize the need for thorough toxicological evaluations when considering this compound for therapeutic applications .

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | MIC (µg/mL) | Notes |

|---|---|---|---|

| This compound | Antibacterial | TBD | Potential inhibitor of bacterial topoisomerases |

| FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) | Mitochondrial uncoupler | 0.4 | Induces mitochondrial dysfunction |

| Benzothiazole derivatives | Antibacterial | <0.03125 | Targeting MDR strains |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.